Product packaging for Sarizotan(Cat. No.:)

Sarizotan

Cat. No.: B8631796
M. Wt: 384.9 g/mol
InChI Key: QDLVYMYXOLGZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarizotan is a small molecule with the chemical formula C₂₂H₂₁FN₂O and an average molecular weight of 348.421 g/mol . It is a research compound characterized by its complex pharmacology, acting as a full 5-hydroxytryptamine receptor 1A (5-HT1A) agonist . Its interaction with dopamine receptors is nuanced; functional studies have demonstrated that it behaves as a partial agonist at the D2S, D2L, and D4.2 dopamine receptor subtypes, while exhibiting full agonist efficacy at D3 and D4.4 receptors . This profile has also led to its investigation in models of Rett syndrome for its potential to alleviate respiratory symptoms like apnea, based on its 5-HT1A agonist properties . It is crucial to note that clinical development of this compound for both Parkinson's disease-related dyskinesia and Rett syndrome has been discontinued after phase III trials failed to meet their primary efficacy endpoints, underscoring the compound's status as a tool for research and not therapeutic application . This product is provided "For Research Use Only" (RUO) and is strictly not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22ClFN2O B8631796 Sarizotan

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22ClFN2O

Molecular Weight

384.9 g/mol

IUPAC Name

1-(3,4-dihydro-2H-chromen-2-yl)-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine;hydrochloride

InChI

InChI=1S/C22H21FN2O.ClH/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21;/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2;1H

InChI Key

QDLVYMYXOLGZOD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

Molecular and Receptor Pharmacology of Sarizotan

Serotonin (B10506) Receptor Ligand Profile

Sarizotan (B1233828) exhibits affinity for serotonin receptors, with a notable interaction with the 5-HT1A subtype. nih.gov

5-HT1A Receptor Agonism and Binding Affinity

This compound functions as an agonist at the serotonin 5-HT1A receptor. nih.govmedchemexpress.com Studies have reported high binding affinity for this receptor. The IC50 value for human 5-HT1A is reported as 0.1 nM, and for rat 5-HT1A, it is 6.5 nM. medchemexpress.commedchemexpress.com In binding affinity determinations, the pKi value for this compound at rat cortical 5-HT1A receptors was reported as 8.65 ± 0.02, and at human 5-HT1A receptors expressed in HeLa cells, it was 8.86 ± 0.09. portico.org

In functional assays measuring G-protein activation, this compound showed agonist efficacy at rat brain 5-HT1A receptors with an Emax of 66.5% relative to 10 µM 5-HT. portico.orgoup.com At recombinant human 5-HT1A receptors expressed in HeLa cells, the Emax was 135.1 ± 11.4% relative to 10 µM 5-HT. portico.org

Specificity and Selectivity in Receptor Interactions

This compound exhibits high affinity primarily for serotonin 5-HT1A receptors and dopamine (B1211576) D4 > D3 > D2 receptors. nih.gov While it has high affinity for 5-HT1A receptors, some sources indicate that commonly used compounds like this compound may exhibit less selectivity over other receptors, particularly D2 dopamine receptors and alpha1 adrenoceptors, compared to newer generation agonists. researchgate.net

Dopamine Receptor Ligand Profile

This compound also interacts with dopamine receptors, particularly the D2-like receptor family. nih.gov

D2-Like Receptor Partial Agonism and Antagonism

This compound displays complex activity at D2-like dopamine receptors, acting as a partial agonist and an antagonist depending on the receptor subtype and the functional assay. nih.govnih.gov

Studies on human D2-like dopamine receptors (D2S, D2L, D3, D4.2, and D4.4) expressed in AtT-20 cells revealed differential functional responses. nih.gov Using the coupling of D2-like receptors to G-protein coupled inward rectifier potassium channels, this compound was found to be a partial agonist at D2S, D2L, and D4.2 receptors, with EC50 values of 29 nM, 23 nM, and 4.5 nM, respectively. nih.gov Consistent with its partial agonist properties, this compound also acted as an antagonist at D2S and D2L receptors in this system, with IC50 values of 52 nM and 121 nM, respectively. nih.gov

Using the coupling of D2-like receptors to adenylyl cyclase, this compound was a partial agonist at D2S receptors (EC50 = 0.6 nM). nih.gov

High Affinity for D3 and D4 Receptors

This compound demonstrates high affinity for dopamine D3 and D4 receptors. nih.govmedchemexpress.com The IC50 values for human D3 and D4.2 receptors are reported as 6.8 nM and 2.4 nM, respectively. medchemexpress.commedchemexpress.com The binding affinity profile indicates higher affinity for D4 and D3 compared to D2 receptors (D4 > D3 > D2). nih.gov

In functional assays coupling D2-like receptors to G-protein coupled inward rectifier potassium channels, this compound was a full agonist at D3 and D4.4 receptors, with EC50 values of 5.6 nM and 5.4 nM, respectively. nih.gov Using the coupling to adenylyl cyclase, this compound was a full agonist at D3, D4.2, and D4.4 receptors, with EC50 values of 0.47 nM, 0.48 nM, and 0.23 nM, respectively. nih.gov

Pharmacological Characterization through In Vitro Functional Assays

The pharmacological profile of this compound has been extensively characterized using in vitro functional assays. These assays measure the functional consequences of ligand binding to receptors, such as G-protein activation, inhibition or stimulation of adenylyl cyclase activity, and modulation of ion channel activity. promegaconnections.comeurofinsdiscovery.comsygnaturediscovery.comfrontiersin.org

Studies utilizing [35S]GTPγS binding assays have demonstrated this compound's ability to activate G-proteins coupled to 5-HT1A receptors, consistent with its agonist activity at this site. portico.orgoup.com Functional assays assessing the coupling of dopamine D2-like receptors to adenylyl cyclase and G-protein coupled inward rectifier potassium channels have revealed this compound's differential agonist and antagonist properties at D2S, D2L, D3, D4.2, and D4.4 subtypes. nih.gov These in vitro approaches provide detailed insights into the efficacy and potency of this compound at specific receptor subtypes and the downstream signaling pathways involved.

Summary of Binding Affinities (IC50/Ki)

Receptor SubtypeSpeciesAssay TypeValue (nM)Source
5-HT1AHumanIC500.1 medchemexpress.commedchemexpress.com
5-HT1ARatIC506.5 medchemexpress.commedchemexpress.com
5-HT1ARatpKi8.65 ± 0.02 portico.org
5-HT1AHumanpKi8.86 ± 0.09 portico.org
D2RatIC5015.1 medchemexpress.commedchemexpress.com
D2HumanIC5017 medchemexpress.commedchemexpress.com
D3HumanIC506.8 medchemexpress.commedchemexpress.com
D4.2HumanIC502.4 medchemexpress.commedchemexpress.com

Summary of Functional Activity (EC50/IC50 in Functional Assays)

Receptor SubtypeSpeciesAssay Type (Coupling)Functional EffectValue (nM)Source
5-HT1ARatG-protein activationAgonist (Emax 66.5%)- portico.orgoup.com
5-HT1AHumanG-protein activationAgonist (Emax 135.1%)- portico.org
D2SHumanGIRK channelsPartial Agonist29 nih.gov
D2LHumanGIRK channelsPartial Agonist23 nih.gov
D4.2HumanGIRK channelsPartial Agonist4.5 nih.gov
D2SHumanGIRK channelsAntagonist52 nih.gov
D2LHumanGIRK channelsAntagonist121 nih.gov
D2SHumanAdenylyl CyclasePartial Agonist0.6 nih.gov
D2LHumanAdenylyl CyclaseFull Agonist0.51 nih.gov
D3HumanGIRK channelsFull Agonist5.6 nih.gov
D4.4HumanGIRK channelsFull Agonist5.4 nih.gov
D3HumanAdenylyl CyclaseFull Agonist0.47 nih.gov
D4.2HumanAdenylyl CyclaseFull Agonist0.48 nih.gov
D4.4HumanAdenylyl CyclaseFull Agonist0.23 nih.gov

Agonist Efficacy at Target Receptors

This compound functions as an agonist at certain serotonin and dopamine receptor subtypes. It is notably a potent agonist at the serotonin 5-HT1A receptor. nih.govatsjournals.orgmedchemexpress.comwikipedia.orgneurology.orgnihr.ac.ukresearchgate.netresearchgate.netbanrepcultural.orgmedkoo.comnih.govmdpi.com Studies have shown this compound to be a full agonist at the human 5-HT1A receptor, with a low IC50 value indicating high potency. medchemexpress.com

Beyond serotonin receptors, this compound also demonstrates agonist activity at certain dopamine receptors, specifically within the D2-like receptor family (D2, D3, and D4). atsjournals.org Research indicates that this compound is a full agonist at human D3 and D4.4 receptors. nih.govmedkoo.commedkoo.com It also acts as a partial agonist at human D2S, D2L, and D4.2 receptors. nih.govmedkoo.commedkoo.com

The functional effects of this compound on these receptors have been investigated using various methods, including the coupling of D2-like dopamine receptors to G-protein coupled inward rectifier potassium channels and adenylyl cyclase. nih.gov

Data on the agonist efficacy of this compound at key target receptors is summarized in the table below:

Receptor SubtypeSpeciesFunctional ActivityEC50 (nM)EfficacyReference
5-HT1AHumanAgonist0.1Full medchemexpress.com
5-HT1ARatAgonist6.5- medchemexpress.com
D2SHumanAgonist0.6, 29Partial nih.govmedkoo.commedkoo.com
D2LHumanAgonist0.51, 23Full/Partial nih.govmedkoo.commedkoo.com
D3HumanAgonist0.47, 5.6Full nih.govmedkoo.commedkoo.com
D4.2HumanAgonist0.48, 4.5Full/Partial nih.govmedkoo.commedkoo.com
D4.4HumanAgonist0.23, 5.4Full nih.govmedkoo.commedkoo.com

Note: EC50 values may vary depending on the specific assay and experimental conditions used. promegaconnections.com

Antagonist Activity at Specific Dopamine Receptors

In addition to its agonist properties, this compound also exhibits antagonist activity at certain dopamine receptor subtypes. Specifically, this compound acts as an antagonist at human D2S and D2L receptors. nih.govwikipedia.orgmedkoo.commedkoo.com This dual activity as a partial agonist and antagonist at D2 receptors appears to be dependent on the specific functional assay and the level of dopaminergic activity. nih.govnih.gov

While primarily known for its 5-HT1A agonism and D2-like interactions, some sources also indicate this compound as a D3 receptor antagonist. ontosight.ai However, functional studies demonstrate full agonist activity at the human D3 receptor. nih.govmedkoo.commedkoo.com

Data on the antagonist activity of this compound at specific dopamine receptors is presented in the table below:

Receptor SubtypeSpeciesFunctional ActivityIC50 (nM)Reference
D2SHumanAntagonist52 nih.govmedkoo.commedkoo.com
D2LHumanAntagonist121 nih.govmedkoo.commedkoo.com

Neurobiological Mechanisms of Action

Modulation of Central Neurotransmitter Systems

Sarizotan (B1233828) exerts its effects by interacting with key receptors and influencing the dynamics of neurotransmitter release and neuronal firing within the central nervous system.

Serotonergic System Regulation

This compound's influence on the serotonergic system involves its interaction with 5-HT1A receptors, which are widely distributed in the brain, including in the raphe nuclei, hippocampus, septum, amygdala, and cerebral cortex. wikidoc.orgoncotarget.com

This compound acts as an agonist at serotonin (B10506) 5-HT1A receptors. nih.govneurology.org These receptors are located as somatodendritic autoreceptors on serotonergic neurons in the raphe nuclei. wikidoc.orgoncotarget.com Activation of these autoreceptors can exert a negative feedback on the firing activity of serotonergic neurons. oncotarget.combenthamopen.comwikipedia.org Studies have shown that this compound can significantly activate 5-HT1A receptors in midbrain raphe serotonergic cells. nih.govresearchgate.net

Activation of somatodendritic 5-HT1A autoreceptors by agonists like this compound leads to hyperpolarization of serotonergic neurons, resulting in a decrease in their firing rate. oncotarget.combenthamopen.comwikipedia.org Electrophysiological experiments in midbrain raphe serotonergic cells have demonstrated that this compound can cause a significant inhibition of firing rate, indicating activation of 5-HT1A receptors. nih.govresearchgate.net For instance, a plasma concentration of 76 nM of this compound was associated with approximately 60% inhibition of firing rate in these cells. nih.govresearchgate.net

Here is a table summarizing the effect of this compound on serotonergic neuron firing rate based on available data:

Effect on Firing RateLocationAssociated this compound ConcentrationSource
~60% InhibitionMidbrain Raphe Cells76 nM (plasma) nih.govresearchgate.net

Stimulation of 5-HT1A autoreceptors inhibits the release of serotonin from nerve terminals. wikipedia.org By activating these autoreceptors, this compound can reduce serotonin release in projection areas. wikipedia.orgnih.gov This autoreceptor-mediated inhibition of serotonin release is thought to contribute to the pharmacological profile of 5-HT1A agonists. wikipedia.org

Influence on Serotonergic Neuron Firing Rate

Dopaminergic System Interactions

This compound also interacts with the dopaminergic system, primarily as a ligand for dopamine (B1211576) D2, D3, and D4 receptors. nih.gov

In conditions where dopaminergic neurons are compromised, such as in Parkinson's disease, serotonergic neurons can take up exogenous L-DOPA and convert it into dopamine, which is then stored and released as a "false neurotransmitter". lu.sefrontiersin.orgmdpi.comnih.gov Unlike dopaminergic neurons, serotonergic terminals lack the autoregulatory feedback mechanisms mediated by D2 receptors to control this dopamine release. lu.sefrontiersin.org This dysregulated release of dopamine from serotonergic terminals is implicated in motor complications like L-DOPA-induced dyskinesia (LID). lu.sefrontiersin.orgmdpi.comnih.gov

This compound, by acting as a 5-HT1A agonist, can influence this process. Activation of 5-HT1A autoreceptors on serotonergic neurons can reduce the amount of dopamine released from these neurons, thereby dampening excessive synaptic dopamine peaks. lu.sefrontiersin.org This mechanism is suggested as a way that this compound and other serotonergic agonists can attenuate L-DOPA-induced dyskinesias. lu.sefrontiersin.orgmdpi.comnih.gov Studies in experimental models have suggested that the antidyskinetic action of this compound could be due to the inhibitory action on 5-HT1A autoreceptors regulating the release of dopamine formed from exogenous L-DOPA in serotonin neurons. nih.gov

Here is a table summarizing the interaction with L-DOPA-derived dopamine release:

MechanismEffect on L-DOPA-Derived Dopamine Release from Serotonergic NeuronsImplicationSource
Activation of Somatodendritic 5-HT1A Autoreceptors on Serotonergic NeuronsReduction in dopamine releasePotential attenuation of L-DOPA-induced dyskinesia lu.sefrontiersin.orgnih.gov
Interaction with L-DOPA-Derived Dopamine Release from Serotonergic Neurons

Glutamatergic System Modulation

This compound has been shown to influence the glutamatergic system . This modulation is particularly relevant in key brain areas involved in motor control and other neurological functions.

This compound contributes to a reduction in the activity of corticostriatal glutamate (B1630785) pathways nih.govexcli.delu.se. This effect is suggested to be mediated by its agonist actions at 5-HT1A receptors located in the motor cortex nih.gov. Studies using microdialysis in rats have shown that systemic administration of this compound leads to a 20-30% reduction in cortical and striatal glutamate levels nih.gov. Similarly, direct perfusion of this compound into the motor cortex also resulted in decreased cortical and striatal glutamate levels nih.gov. The inhibitory effects of systemic this compound on glutamate levels in the cortex and striatum were counteracted when a 5-HT1A antagonist was perfused intracortically nih.gov. Elevated levels of extracellular glutamate in the striatum have been associated with dyskinetic motor behaviors in animal models of certain neurological conditions nih.gov. Activation of 5-HT1A receptors is known to decrease glutamate release from corticostriatal projections frontiersin.org.

This compound can modulate neurotransmitter release in basal ganglia nuclei, such as the subthalamic nucleus (STN). Direct injection of high doses of this compound into the STN has been shown to reduce dyskinesias, potentially through the activation of 5-HT1A receptors excli.de. The STN is a critical node in basal ganglia circuitry, and interventions targeting the STN, such as lesioning or L-DOPA therapy, have been observed to normalize overactive striatal glutamate-mediated spontaneous excitatory postsynaptic currents, which is attributed to the normalization of glutamate release nih.gov. In conditions involving dopamine deficiency, the STN can become overactive, and it utilizes glutamate as a neurotransmitter nih.gov. Furthermore, 5-HT1B receptors have been implicated in decreasing the presynaptic release of glutamate and GABA from subthalamopallidal and striatopallidal terminals frontiersin.org. Stimulation of striatal 5-HT1A receptors alone has also been shown to diminish local glutamate levels nih.gov.

Dampening of Corticostriatal Glutamate Pathways

Cellular and Subcellular Modulatory Effects

Beyond receptor interactions, this compound influences intracellular processes and the fundamental properties of neurons.

This compound's activity at D2-like receptors leads to the inhibition of adenylyl cyclase and a decrease in cAMP production genome.jp. Dopamine receptors, including those that this compound interacts with, also modulate intracellular Ca2+ levels and various intracellular signaling processes that are dependent on Ca2+ genome.jp. Modulating intracellular signaling cascades where signals from multiple receptors converge is considered a potential strategy for alleviating certain motor complications researchgate.net. Research in animal models suggests that increased G protein signaling is associated with L-DOPA induced dyskinesia e-jmd.org. Activation of 5-HT1A receptors, a key target of this compound, can also influence intracellular signaling pathways biorxiv.org.

Dopamine, through mechanisms that are both dependent and independent of cAMP and Ca2+, influences neuronal activity and synaptic plasticity genome.jp. Postsynaptic serotonergic receptors have been implicated in processes of synaptic plasticity neurology.org. Alterations in neuronal excitability and synaptic signaling are known to occur in various neurological diseases cellectricon.com. Neuroplasticity, the ability of the brain to adapt and reorganize, is fundamental for brain development and ongoing function throughout life cellectricon.com. Synaptic plasticity specifically involves changes in the strength of synaptic connections dntb.gov.ua. Changes in neuronal excitability and short-term synaptic plasticity can be indicative of altered neurotransmitter release nih.gov. Structures like perineuronal nets may also play a role in regulating intrinsic membrane excitability and synaptic plasticity mdpi.com. As a compound acting on 5-HT1A and D2-like receptors, this compound has the potential to influence neuronal excitability in specific neuronal populations dntb.gov.ua.

Intracellular Signaling Pathway Perturbations

Cardiac Ion Channel Modulation: hERG Channel Inhibition

Beyond its intended targets, this compound has been identified as a potent inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel nih.govnih.govx-mol.net. The hERG channel is crucial for the repolarization phase of the cardiac action potential, and its inhibition can lead to a prolongation of the QT interval, a marker associated with an increased risk of potentially fatal arrhythmias nih.govnih.govsophion.comresearchgate.net. Studies using whole-cell patch-clamp measurements in hERG-expressing HEK293 cells have demonstrated that this compound inhibits hERG current (IhERG) with an IC50 of 183 nM nih.govnih.govx-mol.net. This inhibition also translates to native ventricular IKr in guinea-pig ventricular myocytes nih.govnih.govx-mol.net.

The concentration of this compound that inhibits IhERG is considered relevant to the concentrations proposed for its use in treating respiratory issues in Rett syndrome nih.govnih.govx-mol.net. This highlights the importance of evaluating the cardiac risk associated with this compound use nih.govnih.govx-mol.net.

Table 1: this compound Inhibition of IhERG

ParameterValueCell TypeTemperatureReference
IC50 (IhERG)183 nMHEK293 cells37 °C nih.govnih.govx-mol.net
Inhibition of IKrPotentGuinea-pig ventricular myocytesNot specified nih.govnih.govx-mol.net

This compound at concentrations of 100 nM and 1 µM has been shown to prolong ventricular action potential duration (APD90) and promote action potential triangulation in guinea-pig ventricular myocytes nih.govnih.govx-mol.net.

Table 2: Impact of this compound on Ventricular Action Potential

This compound ConcentrationAPD90 ProlongationnReference
100 nM14.1 ± 3.3%6 nih.govnih.govx-mol.net
1 µM29.8 ± 3.1%5 nih.govnih.govx-mol.net

Molecular Determinants of hERG Channel Interaction

Research involving mutagenesis experiments and docking analysis has provided insights into the molecular basis of this compound's interaction with the hERG channel nih.govnih.govx-mol.net. Specific amino acid residues within the hERG channel structure have been implicated in this compound binding nih.govnih.govx-mol.net. These include F557, S624, and Y652, with F656 contributing to a lesser extent nih.govnih.govx-mol.net. These residues are located in critical regions of the channel pore and surrounding structures frontiersin.orgmdpi.com. F557 is situated on the S5 helix, while S624 and Y652 are located on the S6 helix and at the base of the pore helix, respectively nih.govnih.govx-mol.netfrontiersin.orgmdpi.com. The interaction with these residues suggests that this compound binds within the inner cavity of the hERG channel pore frontiersin.orgmdpi.com.

Impact of Channel Gating and Inactivation on Binding

High-affinity inhibition of IhERG by this compound is contingent upon the gating state of the channel and the integrity of its inactivation process nih.govnih.govx-mol.net. The hERG channel exhibits unique gating characteristics, including rapid C-type inactivation upon depolarization, which limits potassium flux researchgate.netfrontiersin.orgfrontiersin.org. This inactivation process is crucial for efficient cardiac repolarization researchgate.netfrontiersin.orgfrontiersin.org.

Studies using mutations that attenuate hERG channel inactivation, such as the N588K mutation in the S5-Pore linker region, have shown that this compound inhibition is significantly reduced in these altered channels nih.govresearchgate.net. This indicates that an intact inactivation process is necessary for this compound to bind with high affinity nih.gov. The prevailing hypothesis is that this compound accesses its binding site within the open pore and that the drug-receptor interaction is then stabilized by the process of inactivation nih.gov. While the drug may access the channel in the open state, the inactivated state appears to be important for stabilizing the binding and achieving high-affinity block nih.gov.

Preclinical Pharmacodynamics and Efficacy Studies in Animal Models

Models of L-DOPA-Induced Dyskinesia (LID) in Parkinsonian Rodents and Primates

LID is a significant motor complication that arises from chronic L-DOPA treatment in Parkinson's disease. Animal models, particularly those involving neurotoxic lesions, are used to study the mechanisms underlying LID and evaluate potential antidyskinetic treatments like sarizotan (B1233828).

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-Lesioned Primate Models

MPTP-lesioned non-human primates, such as cynomolgus monkeys (Macaca fascicularis), are considered a valuable model for studying Parkinson's disease and LID due to the similarities in motor symptoms and the development of dyskinesias following L-DOPA treatment compared to human patients researchgate.netnih.gov. Studies in MPTP monkeys have investigated the effects of this compound on LID. Five MPTP female cynomolgus monkeys with moderate to severe parkinsonian symptoms and LID were used in one study researchgate.netnih.gov. This compound was investigated for its effects on LID in this model researchgate.netnih.gov.

6-Hydroxydopamine (6-OHDA)-Lesioned Rodent Models

The 6-OHDA-lesioned rodent model is another widely used tool for studying Parkinson's disease and LID. This model involves creating unilateral lesions in the nigrostriatal pathway of rats or mice, leading to dopamine (B1211576) depletion nih.gov. Chronic L-DOPA administration in these lesioned rodents induces abnormal involuntary movements (AIMs) that are considered analogous to LID in humans nih.gov. The 6-OHDA model allows for rapid testing of compounds and can be used for multiple studies researchgate.net. This compound has been evaluated in 6-OHDA-lesioned rats to assess its effects on L-DOPA-induced motor complications, including AIMs and rotational behavior nih.govfrontiersin.orgmdpi.com.

Investigation of Antidyskinetic Effects and Motor Behavioral Assessments

Preclinical studies have consistently shown that this compound exhibits antidyskinetic effects in both MPTP-lesioned primates and 6-OHDA-lesioned rodents researchgate.netnih.govnih.govfrontiersin.orgmedscape.com.

In MPTP-lesioned monkeys, this compound at doses of 1 and 2 mg/kg significantly reduced mean dyskinetic scores when administered before a fixed dose of L-DOPA researchgate.netresearchgate.net. A dose of 0.2 mg/kg did not show this significant reduction researchgate.netresearchgate.net. When administered daily for two weeks in combination with L-DOPA, this compound 1 mg/kg demonstrated a sustained antidyskinetic effect researchgate.netnih.gov. The antidyskinetic action of this compound in primates appeared to be more pronounced against choreiform dyskinesias compared to dystonic dyskinesias neurology.org. One study reported that medium-dose this compound reduced choreiform dyskinesias induced by medium-dose L-DOPA by as much as 91%, while dystonic dyskinesias were not significantly altered neurology.org. The antidyskinetic effects in MPTP monkeys were associated with the time course of plasma this compound concentrations researchgate.netnih.gov.

In 6-OHDA-lesioned rats, this compound has been shown to counteract L-DOPA-induced supersensitized rotational behavior and dyskinesias (AIMs) nih.gov. Studies have demonstrated that this compound can significantly reduce established AIMs in these rodent models mdpi.com. For instance, co-administration of this compound and L-DOPA prevented dyskinesia in certain rat strains frontiersin.org. The antidyskinetic effects in 6-OHDA rats are consistent with this compound's actions as a 5-HT1A receptor agonist nih.gov.

Motor behavioral assessments in these models typically involve scoring the severity of dyskinetic movements (AIMs in rodents) and evaluating locomotor activity or parkinsonian symptoms. In MPTP monkeys, this compound alone at doses up to 2 mg/kg did not worsen parkinsonian symptoms or affect locomotor counts or normal behavior researchgate.netnih.govresearchgate.net. Higher doses (4 and 8 mg/kg) administered immediately before L-DOPA reduced the L-DOPA-induced locomotor response researchgate.netresearchgate.net.

Data from MPTP Monkey Study (Example):

This compound Dose (mg/kg)Effect on Mean Dyskinetic Scores (with L-DOPA)Effect on Parkinsonian Symptoms (alone)Effect on Locomotor Counts (alone)
0.2No significant reductionNo worseningNo effect
1Significantly reducedNo worseningNo effect
2Significantly reducedNo worseningNo effect
4--Reduced L-DOPA-induced locomotor response
8--Reduced L-DOPA-induced locomotor response

Data from 6-OHDA Rat Study (Example):

Treatment GroupEffect on L-DOPA-Induced RotationsEffect on L-DOPA-Induced AIMsEffect on L-DOPA-Induced Locomotion
This compound + L-DOPACounteracted supersensitized rotationsReduced AIMsNo significant effect (at 2.5 mg/kg) nih.gov

Analysis of L-DOPA Antiparkinsonian Efficacy Preservation

A crucial aspect of evaluating potential antidyskinetic treatments is determining whether they reduce dyskinesias without compromising the beneficial antiparkinsonian effects of L-DOPA. Studies in both MPTP monkeys and 6-OHDA rats have investigated this.

In MPTP-lesioned monkeys, this compound at doses of 0.2, 1, and 2 mg/kg administered before L-DOPA did not affect the antiparkinsonian response to L-DOPA researchgate.netresearchgate.net. When administered daily for two weeks in combination with L-DOPA, this compound 1 mg/kg maintained the antiparkinsonian and locomotor effect of L-DOPA researchgate.netnih.gov. This suggests that at certain doses, this compound can reduce LID while preserving L-DOPA's therapeutic efficacy in this primate model researchgate.netnih.gov.

In 6-OHDA-lesioned rats, this compound at a dose of 2.5 mg/kg had no effect on the acute rotational response to L-DOPA neurology.org. Chronic this compound treatment attenuated the shortening in motor response duration induced by chronic L-DOPA treatment neurology.org. At the same dose (2.5 mg/kg), this compound counteracted L-DOPA-induced dyskinesias without significantly affecting L-DOPA-induced locomotion nih.gov.

These findings indicate that this compound, particularly at lower doses, shows promise in reducing LID in animal models while maintaining the desired motor benefits of L-DOPA researchgate.netnih.govresearchgate.netnih.govneurology.org.

Preclinical Assessment in Animal Models of Rett Syndrome

Rett syndrome (RTT) is a severe neurodevelopmental disorder often characterized by respiratory irregularities, including apnea (B1277953). Preclinical studies have investigated this compound's potential to address these respiratory issues in mouse models of RTT.

Studies on Respiratory Dysregulation and Apnea in Mouse Models

Mouse models of Rett syndrome, such as those with mutations in the Mecp2 gene (e.g., Bird and Jaenisch strains of Mecp2-deficient heterozygous female mice, Jaenisch strain Mecp2 null male mice, and knock-in heterozygous female mice with the R168X mutation), exhibit respiratory disturbances including apnea and irregular breathing patterns nih.govresearchgate.netnih.govresearchgate.net. These models are used to evaluate the efficacy of potential treatments for respiratory dysregulation in RTT nih.govresearchgate.netnih.gov.

Studies have shown that this compound significantly reduced the incidence of apnea and corrected the irregular breathing pattern in these RTT mouse models nih.govresearchgate.netnih.gov. In acute studies, this compound reduced the incidence of apnea in all three RTT mouse models to approximately 15% of their pretreatment levels nih.govresearchgate.net. The irregular breathing pattern was corrected to that of wild-type littermates nih.govresearchgate.net.

In studies with longer administration (7 or 14 days), this compound decreased apnea incidence to 25-33% of the incidence seen with vehicle treatment nih.govresearchgate.net. For example, in Mecp2R168X/+ mice, treatment with this compound reduced the incidence of apnea by 73.9%, 75%, and 75.6% compared to vehicle on Days 7, 10, and 14 of treatment, respectively nih.gov. Irregularity scores were also significantly reduced, although they did not always reach wild-type levels in chronic studies nih.gov. This compound also significantly increased respiratory frequency in heterozygous female mice in some studies nih.gov.

These preclinical findings in multiple genetic mouse models of RTT indicated that this compound was effective in improving respiratory disorders nih.govresearchgate.netnih.govcheckrare.comnewron.com.

Data from Rett Syndrome Mouse Model Study (Example):

RTT Mouse Model StrainTreatment DurationEffect on Apnea Incidence (vs. Vehicle/Pretreatment)Effect on Irregular Breathing PatternEffect on Respiratory Frequency
Bird/Jaenisch Mecp2-deficient heterozygous femaleAcuteReduced to ~15% of pretreatmentCorrected to wild-type levelsIncreased (in heterozygous females) nih.gov
Jaenisch Mecp2 null maleAcuteReduced to ~15% of pretreatmentCorrected to wild-type levelsNot specified
Mecp2R168X/+ heterozygous femaleAcuteReduced to ~15% of pretreatmentCorrected to wild-type levelsNot specified
Various RTT strains7 or 14 daysDecreased to 25-33% of vehicle incidenceReduced (did not always reach wild-type levels chronically) nih.govNot significantly affected (in Mecp2R168X/+ mice over 14 days) nih.gov

These preclinical results in animal models provided the basis for investigating this compound in clinical trials for both L-DOPA-induced dyskinesia and respiratory issues in Rett syndrome researchgate.netnih.govresearchgate.netcheckrare.comnewron.comrettsyndromenews.comlabiotech.euclinicaltrialsarena.com.

Investigation of Serotonin (B10506) Level Normalization in Brain

Studies in mouse models of Rett syndrome, a neurodevelopmental disorder associated with deficits in serotonin and other neurotransmitters, have investigated the effect of this compound on brain serotonin levels. Researchers found that this compound was able to increase serotonin levels in the brain in these animal models. rettsyndromenews.comrettsyndromenews.com This normalization of serotonin levels was associated with improvements in respiratory patterns, a common symptom in Rett syndrome mouse models. rettsyndromenews.comrettsyndromenews.comresearchgate.netatsjournals.orgnih.gov

Evaluation in Animal Models of Attention Deficit/Hyperactivity Disorder (ADHD)

This compound has been evaluated in animal models that exhibit behaviors relevant to Attention Deficit/Hyperactivity Disorder (ADHD), such as impulsivity and hyperactivity. ADHD is a neurodevelopmental disorder characterized by inattention, hyperactivity, and impulsivity, and animal models like spontaneously hypertensive rats (SHRs) and rats with neonatal dopaminergic lesions are used to study its underlying mechanisms and potential treatments. researchgate.netresearchgate.netmdpi.comfrontiersin.orgfrontiersin.org

Assessment of Impulsivity and Hyperactivity

In juvenile rats, this compound was tested for its effects on impulsivity using a T-maze task that measures the choice between a large delayed reward and a small immediate reward. Encouraging results were observed, suggesting that this compound may reduce impulsive behavior in this model. researchgate.netresearchgate.netnih.govresearchgate.net Additionally, studies in rats with neonatally induced lesions of the dopaminergic system, a model used to reflect aspects of ADHD hyperactivity, also supported potential anti-ADHD activity of this compound. researchgate.netnih.gov These models are considered to mimic some aspects of ADHD, specifically impulsivity and hyperactivity. researchgate.net

Here is a summary of findings regarding this compound's effects on impulsivity and hyperactivity in animal models:

Animal ModelBehavior AssessedThis compound EffectReference
Juvenile rats (T-maze)ImpulsivityEncouraging results in reducing impulsive behavior researchgate.netresearchgate.netnih.govresearchgate.net
Rats with neonatal 6-OHDA lesions (locomotion)HyperactivitySupported anti-ADHD activity researchgate.netnih.gov

Analysis of Pharmaco-EEG Profiles

Analysis of pharmaco-EEG (electroencephalography) profiles in animal studies has shown that this compound produces changes in brain electrical activity that resemble those induced by methylphenidate, a commonly used medication for ADHD. researchgate.netnih.govresearchgate.net This similarity in EEG spectrum changes suggested that this compound might have potential for treating ADHD. researchgate.net

Effects on Adult Neurogenesis in Neuropsychiatric Models

Adult neurogenesis, the process of generating new neurons in the adult brain, occurs in specific regions, including the subventricular zone of the lateral ventricles and the subgranular zone of the hippocampal dentate gyrus. bmbreports.organe.pl This process is thought to be involved in various brain functions and is affected in certain neuropsychiatric conditions. bmbreports.orgki.sefrontiersin.orgnih.gov

Increased Cell Proliferation in Lateral Ventricles and Hippocampus

Investigations into the effects of this compound on adult neurogenesis in animal models relevant to neuropsychiatric disorders, such as a Parkinson's disease model with unilateral dopaminergic lesions, have demonstrated that this compound can increase cell proliferation. In the lesioned hemisphere of these animals, this compound increased cell proliferation in two neurogenic regions: the lateral ventricles and the hippocampus. ki.seresearchgate.netnih.govnih.govukolegija.lt this compound, when administered in combination with L-DOPA, also increased ongoing neurogenesis in the hippocampus. ki.se

Here is a summary of this compound's effects on cell proliferation in neurogenic regions:

Brain RegionAnimal ModelThis compound Effect on Cell ProliferationReference
Lateral VentriclesUnilaterally 6-OHDA-lesioned ratsIncreased ki.seresearchgate.netnih.govukolegija.lt
Hippocampus (Dentate Gyrus)Unilaterally 6-OHDA-lesioned ratsIncreased ki.seresearchgate.netnih.govnih.govukolegija.lt
HippocampusUnilaterally 6-OHDA-lesioned rats + L-DOPAIncreased ongoing neurogenesis ki.se

Antidepressant-Like Behavioral Activity

In addition to its effects on neurogenesis, this compound has also shown antidepressant-like behavioral activity in neuropsychiatric animal models. In unilaterally 6-hydroxydopamine-lesioned rats, this compound significantly reduced immobility in the modified forced swim test, a behavioral assay used to assess antidepressant-like effects. ki.seresearchgate.netnih.govnih.govukolegija.lt This finding suggests that this compound may possess antidepressant potential in certain pathological conditions. ki.seresearchgate.netnih.govukolegija.lt

Pharmacokinetic and Neuropharmacokinetic Investigations Preclinical

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Preclinical ADME studies provide insights into the fate of sarizotan (B1233828) within the organism. While detailed preclinical ADME data beyond brain penetration and metabolism were not extensively found in the provided search results, some information regarding metabolism is available. In vitro studies using human liver microsomes (HLM) suggest that this compound is a low-clearance compound, with predicted in vivo hepatic clearance indicating nonsaturable metabolism at targeted plasma concentrations. Major involvement of CYP3A4, CYP2C9, CYP2C8, and CYP2D6 in this compound metabolism was revealed through studies using P450-selective inhibitors in HLM/hepatocyte cultures. researchgate.net Plasma metabolite concentrations were found to be considerably lower than those of the parent drug in human studies, with the ratio of metabolite AUC to parent drug AUC being time- and dose-independent, further supporting nonsaturable metabolism within the tested dose range. researchgate.netnih.gov

Brain Penetration and Concentration Dynamics

Investigating the brain penetration and concentration dynamics of this compound is essential for understanding its potential effects on the central nervous system. Studies have employed techniques such as microdialysis and analysis of brain homogenates to assess this compound levels in different brain compartments. This compound is reported to achieve high brain penetration. science.gov

Microdialysis Studies of Extracellular Fluid Concentrations

Microdialysis is a technique used to measure the concentration of substances in the extracellular fluid of the brain in vivo. Microdialysis studies with this compound in rats have revealed that the free brain concentration of the compound at active doses was below its affinity for 5-HT1A receptors, which were assumed to be the primary target. researchgate.netnih.gov This suggests that while this compound penetrates the brain, the free concentration available to interact with extracellular targets like the 5-HT1A receptor might be lower than anticipated based on total brain levels.

Comparative Analysis of Brain Homogenate and Free Extracellular Concentrations

Comparative analysis of this compound concentrations in brain homogenates and free extracellular fluid (ECF) has provided crucial insights into its distribution within the brain. Studies have observed that this compound concentrations in brain homogenates were similar to total blood levels but were over 500-fold higher than the free extracellular fluid concentrations measured using brain microdialysis. researchgate.netresearchgate.net This significant difference highlights that a large proportion of this compound in the brain is likely bound to tissue or localized intracellularly, rather than freely available in the extracellular space.

Plasma Pharmacokinetics and Time Course Relationships

Plasma pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion of this compound in systemic circulation over time. In preclinical studies in MPTP monkeys, a dose-dependent increase in mean plasma this compound concentrations was observed. researchgate.net The time course of plasma this compound concentrations was associated with the time of maximal reduction of dyskinesias in these monkeys. researchgate.net Human studies, while not strictly preclinical, provide context and indicate rapid absorption of this compound after oral administration, with group-median times to reach maximum concentration (tmax) ranging from 0.5 to 2.25 hours. researchgate.netnih.gov The terminal elimination half-life (t1/2) in humans was reported to be between 5 and 7 hours. researchgate.netnih.gov

Preclinical Pharmacokinetic-Pharmacodynamic Correlation Studies

Preclinical pharmacokinetic-pharmacodynamic (PK/PD) correlation studies aim to relate the concentration of a compound in the body (pharmacokinetics) to its observed effects (pharmacodynamics). For this compound, studies have explored this relationship, particularly in the context of its potential therapeutic effects. In animal models of ADHD, microdialysis studies indicated that free brain concentrations of this compound at active doses were below the affinity for 5-HT1A receptors, suggesting that a classical PK/PD relationship based solely on free brain concentrations might not be the most appropriate model. researchgate.netnih.gov In contrast, electrophysiological experiments in mid-brain raphe serotonergic cells showed significant activation of 5-HT1A receptors (approximately 60% inhibition of firing rate) at a plasma concentration of 76 nM, paralleling plasma sampling. researchgate.netnih.gov This suggests that target engagement pharmacodynamic readouts might be more relevant for understanding this compound's effects. researchgate.netresearchgate.net In MPTP monkeys, the time course of plasma this compound concentrations was associated with the time of maximal reduction of dyskinesias, indicating a correlation between systemic exposure and pharmacodynamic effect. researchgate.net

Data Tables

Table 1: Comparative this compound Concentrations in Brain Compartments (Preclinical)

CompartmentRelative Concentration (vs. Free ECF)Source
Brain Homogenate~500-fold higher researchgate.netresearchgate.net
Free Extracellular Fluid (ECF)1 researchgate.netresearchgate.net

Table 2: Selected Plasma Pharmacokinetic Parameters (Human Data for Context)

ParameterValue Range (Healthy Subjects)Source
Tmax (median)0.5 - 2.25 hours researchgate.netnih.gov
Terminal Half-life (t1/2)5 - 7 hours researchgate.netnih.gov
Absolute Bioavailability (oral)~90% researchgate.net

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Chemical Synthesis of the Sarizotan (B1233828) Core Structure

The synthesis of the this compound core structure, particularly the substituted pyridine (B92270) ring, has been a focus of research. Various strategies have been explored to construct this key moiety efficiently and modularly.

Modular Synthesis Approaches for the Pyridine Ring

Modular synthesis approaches offer flexibility in creating diverse analogs by allowing for variations in different parts of the molecule. For the pyridine core of this compound, modular strategies have been developed to enable the preparation of analogs with different substituents on the pyridine ring. d-nb.infobeilstein-journals.orgresearchgate.net One such approach involves a formal [2+2+2] cycloaddition under mild conditions, providing a modular route to highly substituted pyridine cores. researchgate.net Another method utilizes a tandem condensation/alkyne isomerization/6π-3-azatriene electrocyclization sequence starting from propargyl amines and unsaturated carbonyl compounds, offering a wide scope for synthesizing polysubstituted pyridines. researchgate.net Additionally, a modular and selective synthesis of variously substituted pyridines has been reported through the hydroamination of alkynes with N-silylamine followed by the addition of α,β-unsaturated carbonyl substrates. acs.org

Utilization of Intramolecular Carbolithiation Techniques

Intramolecular carbolithiation techniques have been successfully applied in the formal synthesis of this compound's 3,5-disubstituted pyridine core. d-nb.infobeilstein-journals.orgacademie-sciences.frresearchgate.netacademie-sciences.frulb.bescience.gov This method involves a highly regioselective lithiation/6-endo-dig intramolecular carbolithiation sequence starting from readily available N-allyl-ynamides. d-nb.infobeilstein-journals.orgacademie-sciences.frresearchgate.netresearchgate.netacs.org This anionic cyclization provides an efficient entry to substituted 1,4-dihydropyridines and pyridines. beilstein-journals.orgacademie-sciences.frresearchgate.netresearchgate.net The process involves the deprotonation of N-allyl-ynamides with an organolithium reagent, followed by a rapid metallotropic equilibrium and an intramolecular 6-endo-dig cyclization to form 1,4-dihydropyridines. academie-sciences.fr These dihydropyridines can then be converted to the corresponding pyridines under acidic and oxidizing conditions. beilstein-journals.orgacademie-sciences.frresearchgate.net The efficiency of this method has been demonstrated in the formal synthesis of this compound. d-nb.infobeilstein-journals.orgacademie-sciences.frresearchgate.net

Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how changes in chemical structure influence biological activity and to optimize the properties of lead compounds. wikipedia.orgcollaborativedrug.com For this compound, SAR investigations have focused on exploring chemical modifications to enhance its desired biological effects and synthesizing analogs to probe the impact of structural variations.

Exploration of Chemical Modifications for Optimized Biological Activity

The exploration of chemical modifications aims to optimize this compound's activity at its target receptors, primarily serotonin (B10506) 5-HT1A and dopamine (B1211576) D2-like receptors. medchemexpress.comnih.gov While extensive modifications have been made on the chroman core of this compound, there has been a noted lack of extensive SAR studies specifically on the pyridine core. d-nb.infobeilstein-journals.org Studies have shown that this compound acts as a full agonist at human D3 and D4.4 receptors and a partial agonist at D2S, D2L, and D4.2 receptors, with varying potencies (EC50 values) depending on the receptor subtype and the functional assay used (e.g., coupling to G-protein coupled inward rectifier potassium channels or adenylyl cyclase). nih.gov For instance, EC50 values for this compound at human D2-like receptors ranged from 4.5 nM to 29 nM depending on the subtype and assay. nih.gov At human 5-HT1A receptors, this compound exhibits high affinity with an IC50 of 0.1 nM. medchemexpress.com These findings highlight the complex interaction of this compound with different dopamine receptor subtypes and the 5-HT1A receptor, providing a basis for understanding how structural changes might selectively modulate these interactions. nih.gov

Strategies for Analog Synthesis

Strategies for synthesizing this compound analogs are driven by the desire to explore the SAR and potentially identify compounds with improved efficacy, selectivity, or pharmacokinetic properties. wikipedia.orgcollaborativedrug.com Modular synthesis approaches, particularly for the pyridine core, are valuable in this regard, allowing for the facile generation of analogs with different substitution patterns. d-nb.infobeilstein-journals.orgresearchgate.net The intramolecular carbolithiation method, for example, was designed to enable the preparation of this compound analogs with variations on the pyridine ring. d-nb.infobeilstein-journals.org The synthesis of the 2-(aminomethyl)chromane part of this compound has also been achieved through tandem reactions involving oxidative cleavage and nucleophilic addition, demonstrating approaches for constructing different segments of the molecule. researchgate.net While detailed data tables on specific analog synthesis and their corresponding activities were not extensively found, the synthetic methodologies discussed provide the foundation for generating a library of this compound derivatives for SAR studies.

Application of Computational Chemistry and Molecular Modeling in Drug Design

Computational chemistry and molecular modeling play an increasingly important role in modern drug discovery and design, complementing experimental approaches. upc.edutarosdiscovery.comresearchgate.netschrodinger.com These tools can be used to predict molecular properties, simulate interactions with biological targets, and guide the design of new compounds. upc.edutarosdiscovery.comresearchgate.net For this compound, computational chemistry data such as TPSA (Topological Polar Surface Area), LogP, hydrogen bond acceptors and donors, and rotatable bonds are available, providing insights into its physical and chemical properties relevant to drug design. chemscene.com While specific detailed research findings on the application of computational chemistry and molecular modeling specifically to this compound's SAR or design were not prominently featured in the search results, the general principles of these methods are highly relevant. Computational techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationships (QSAR) can be applied to predict how this compound and its analogs might bind to receptors and to establish mathematical relationships between structural features and biological activity. researchgate.netschrodinger.com These in silico methods can help prioritize which analogs to synthesize and test, thereby accelerating the drug discovery process. tarosdiscovery.comresearchgate.net

Advanced Methodologies and Research Paradigms in Sarizotan Research

In Vivo Microdialysis Techniques for Neurotransmitter Monitoring

In vivo microdialysis is a crucial technique utilized in Sarizotan (B1233828) research to monitor extracellular levels of neurotransmitters in specific brain regions of living animals. This method involves implanting a small probe into a brain area of interest, allowing for the sampling of interstitial fluid and subsequent analysis of neurotransmitter concentrations. nih.gov Studies employing microdialysis have been instrumental in understanding how this compound influences the release and metabolism of key neurotransmitters like serotonin (B10506) (5-HT) and dopamine (B1211576) (DA). oatext.comresearchgate.net

For example, microdialysis studies have investigated the free brain concentration of this compound at active doses. These studies revealed that free brain concentrations of this compound were notably lower than its affinity for 5-HT1A receptors, which were initially assumed to be the primary target. researchgate.netresearchgate.net This finding suggests that the pharmacokinetic-pharmacodynamic relationship for this compound might be more complex than initially thought, potentially involving target engagement pharmacodynamic readouts rather than solely relying on free brain concentrations. researchgate.netresearchgate.net

Furthermore, microdialysis has been used to assess the impact of this compound on dopamine metabolites. Studies have shown that this compound can substantially increase the levels of dopamine metabolites such as DOPAC and HVA in brain regions like the striatum and frontal cortex. medchemexpress.com This indicates an influence of this compound on dopamine metabolism, which is particularly relevant given its proposed role in conditions like Parkinson's disease where dopaminergic systems are affected. medchemexpress.com

Microdialysis has also been applied to study the effects of this compound and other 5-HT1A agonists on serotonin and dopamine levels in brain regions like the hippocampus and medial prefrontal cortex. Activation of hippocampal 5-HT1A autoreceptors by agonists including this compound has been shown to decrease serotonin levels while increasing dopamine levels in the medial prefrontal cortex. oatext.com These effects on neurotransmitter levels were observed to be reversed by a selective 5-HT1A antagonist, supporting the mediation by 5-HT1A receptors. oatext.com

Data from microdialysis studies highlight the ability of this compound to modulate neurotransmitter dynamics in specific brain areas, providing insights into its potential mechanisms of action.

Electrophysiological Recording in Defined Neural Circuits

Electrophysiological recording techniques are employed to measure the electrical activity of neurons and understand how this compound affects neural circuit function. These methods can include recording the firing rate of individual neurons or the activity of neuronal populations in specific brain regions. numberanalytics.comresearchgate.net

In the context of this compound research, electrophysiological experiments have been conducted to assess its impact on the activity of serotonergic neurons, particularly in the mid-brain Raphe nuclei. Studies have shown that this compound can cause a significant inhibition of the firing rate of these neurons. researchgate.netresearchgate.net For instance, electrophysiological experiments paralleled by plasma sampling demonstrated approximately 60% inhibition of firing rate in mid-brain Raphe serotonergic cells at a specific plasma concentration of this compound. researchgate.netresearchgate.net This inhibition indicates a significant activation of 5-HT1A receptors, aligning with this compound's known pharmacological profile as a 5-HT1A receptor agonist. researchgate.netresearchgate.netmedchemexpress.comnih.gov

Electrophysiological studies contribute to understanding the direct effects of this compound on neuronal excitability and synaptic transmission within relevant neural circuits, complementing the neurochemical information obtained from microdialysis. While the provided search results specifically mention electrophysiological recordings related to this compound's effect on serotonergic neurons and 5-HT1A receptor activation researchgate.netresearchgate.net, electrophysiological techniques in general are crucial for deconstructing parkinsonian neural circuitry and understanding the interaction between the serotonin system and basal ganglia, areas relevant to this compound's therapeutic targets. scholaris.cadntb.gov.ua

Behavioral Pharmacology Paradigms in Animal Models

Behavioral pharmacology paradigms in animal models are extensively used to evaluate the potential therapeutic effects of this compound on various behaviors relevant to neurological and psychiatric conditions. These models are designed to mimic certain aspects of human diseases and allow researchers to assess the impact of drug treatment on specific behavioral endpoints. biomolther.orgnc3rs.org.uk Common paradigms used in this compound research include the forced swim test, T-maze, and locomotor activity assessments. researchgate.netresearchgate.netnih.gov

The forced swim test (FST) is frequently employed to assess antidepressant-like activity. biomolther.orgnc3rs.org.uknih.gov In this test, rodents are placed in water from which they cannot escape, and the duration of immobility is measured. Reduced immobility is often interpreted as an antidepressant-like effect. biomolther.orgnc3rs.org.uk Studies using the modified forced swim test in unilaterally 6-hydroxydopamine-lesioned rats, a model for Parkinsonism, found that this compound significantly reduced immobility, suggesting antidepressant-like properties in this model. researchgate.netnih.gov However, this compound did not affect measures of anxiety-like behavior in this test, such as thigmotaxis or corner time. researchgate.netnih.gov

The T-maze is a behavioral test often used to assess spatial memory, learning, and impulsivity. researchgate.net In studies investigating this compound's potential anti-ADHD effects, the T-maze was used to measure the choice for a large delayed reward versus a small immediate reward in juvenile rats, a paradigm related to impulsivity. researchgate.net Encouraging results were obtained with this compound in this T-maze task, suggesting a potential to reduce impulsivity. researchgate.net

Locomotor activity assessments, often conducted in open-field boxes, are used to measure general motor activity and exploration. biomolther.org These assessments are important to differentiate between drug effects on specific behaviors and general changes in motor function. In the context of the forced swim test studies, locomotor activity of the same rats was also tested, and this compound did not significantly affect L-DOPA/benserazide-induced locomotion at the dose that counteracted dyskinesias. researchgate.netnih.gov In mouse models of Rett syndrome, locomotor activity was also assessed using open-field recording to evaluate the effects of this compound. researchgate.netnih.gov

These behavioral paradigms provide valuable insights into the potential therapeutic effects of this compound on symptoms relevant to conditions such as depression, ADHD, and motor complications in Parkinson's disease. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov

Here is a table summarizing some behavioral findings:

Behavioral TestAnimal ModelKey FindingSource
Modified Forced Swim TestUnilaterally 6-OHDA-lesioned ratsSignificantly reduced immobility (antidepressant-like effect). researchgate.netnih.gov
Modified Forced Swim TestUnilaterally 6-OHDA-lesioned ratsNo effect on thigmotaxis or corner time (anxiety-like behavior). researchgate.netnih.gov
T-maze (Impulsivity)Juvenile ratsEncouraging results against impulsivity (choice for delayed reward). researchgate.net
Locomotor ActivityUnilaterally 6-OHDA-lesioned ratsNo significant effect on L-DOPA/benserazide-induced locomotion. researchgate.netnih.gov
Locomotor ActivityMouse models of Rett syndromeAssessed using open-field recording. researchgate.netnih.gov

Interactions and Comparative Pharmacology

Synergistic and Antagonistic Interactions with Other Neuroactive Compounds

The therapeutic effects and potential side effects of sarizotan (B1233828) can be influenced by its co-administration with other drugs that modulate neurotransmitter systems, particularly the serotonergic and dopaminergic pathways.

Co-administration with L-DOPA in Animal Models

Studies in animal models, particularly in rodents and non-human primates, have extensively investigated the interaction between this compound and L-DOPA, a primary treatment for Parkinson's disease. L-DOPA treatment, while effective in alleviating motor symptoms, often leads to the development of debilitating dyskinesias. researchgate.netnih.gov

Research in MPTP-lesioned monkeys, a model for Parkinson's disease, demonstrated that this compound at certain doses significantly reduced L-DOPA-induced dyskinesias without diminishing L-DOPA's antiparkinsonian efficacy. researchgate.netnih.gov For instance, this compound at 1 and 2 mg/kg significantly reduced mean dyskinetic scores, while not affecting the antiparkinsonian response to L-DOPA (25-30 mg/kg) when administered 30 minutes prior. researchgate.netnih.gov However, higher doses of this compound (4 and 8 mg/kg) administered immediately before L-DOPA were found to reduce the L-DOPA-induced locomotor response in these monkeys. researchgate.netnih.gov

Pharmacokinetic investigations in these monkey studies indicated a dose-dependent increase in plasma this compound concentrations, with no significant interaction observed between this compound and L-DOPA plasma levels. researchgate.netnih.gov The time course of plasma this compound concentrations correlated with the period of maximal dyskinesia reduction. researchgate.netnih.gov Daily administration of this compound (1 mg/kg) in combination with L-DOPA for two weeks in MPTP monkeys showed a sustained antidyskinetic effect while preserving L-DOPA's antiparkinsonian and locomotor effects. researchgate.netnih.gov

In 6-hydroxydopamine (6-OHDA)-lesioned rats, another model for Parkinson's disease, this compound (2.5 mg/kg) did not affect the acute rotational response to L-DOPA but attenuated the shortening of the motor response duration induced by chronic L-DOPA treatment. neurology.org This effect was blocked by a 5-HT1A antagonist, suggesting mediation through 5-HT1A receptors. neurology.org These findings support the potential of this compound to mitigate L-DOPA-induced motor complications while maintaining therapeutic benefits in animal models. researchgate.netnih.govneurology.org

Combination with Other Serotonergic Modulators (e.g., 5-HT1B/D Agonists)

The interaction of this compound with other serotonergic modulators, particularly 5-HT1B/D agonists, has been explored in the context of L-DOPA-induced dyskinesia. Given that this compound is a 5-HT1A agonist, combining it with agonists targeting other serotonin (B10506) receptor subtypes could potentially lead to synergistic or additive effects. biorxiv.org

Studies suggest that combining 5-HT1A and 5-HT1B agonists could offer a better therapeutic profile for treating L-DOPA-induced dyskinesia compared to using either agent alone. biorxiv.org This is based on the hypothesis that activating 5-HT1A autoreceptors reduces serotonin release, potentially impacting the release of dopamine (B1211576) formed from exogenous L-DOPA in serotonergic terminals, while 5-HT1B receptors also influence neurotransmitter release in the striatum. biorxiv.org While specific detailed research on the direct combination of this compound with 5-HT1B/D agonists was not extensively detailed in the provided snippets, the general principle of combining 5-HT1A and 5-HT1B agonists for potential synergistic antidyskinetic effects in animal models has been investigated. biorxiv.org

Interactions with Dopaminergic System Modulators

This compound itself interacts with the dopaminergic system, acting as an antagonist or partial agonist at D2-like receptors (D2S, D2L, D3, D4.2, and D4.4), in addition to its primary 5-HT1A agonism. wikipedia.orgnih.govnih.govlarvol.com This dual activity is crucial to understanding its interactions with other dopaminergic system modulators.

Furthermore, this compound's interaction with specific dopamine receptor subtypes (D2, D3, D4) at which it shows high affinity and varying degrees of agonism/antagonism nih.govnih.gov implies that its effects could be modified by drugs selective for these receptors. For example, its antagonism at D2S and D2L receptors nih.gov could potentially counteract the effects of D2 agonists. Conversely, its full agonism at D3 and D4.4 receptors nih.gov might contribute to synergistic effects with other D3 or D4 agonists, although this would depend on the specific context and the other drug's profile.

The complex interplay between this compound's serotonergic and dopaminergic activities, and how these interact with other drugs targeting these systems, highlights the intricate nature of neurotransmitter interactions in conditions like Parkinson's disease and the associated motor complications.

Comparative Pharmacological Profiles with Related Agents

Comparing the pharmacological profile of this compound with other agents that interact with serotonergic and dopaminergic systems provides insight into its unique properties and potential therapeutic advantages or disadvantages.

Other 5-HT1A Agonists (e.g., 8-OH-DPAT, Buspirone (B1668070), Piclozotan, Eltoprazine)

8-OH-DPAT: A highly selective 5-HT1A full agonist, 8-OH-DPAT has been used extensively in research. wikipedia.orgnih.govguidetoimmunopharmacology.org In animal models of Parkinson's disease, 8-OH-DPAT has shown potential in reducing L-DOPA-induced dyskinesias, similar to this compound. biorxiv.orgmdpi.comlu.se However, it has also been reported to worsen motor function in some preclinical studies. mdpi.comlu.se Unlike this compound, 8-OH-DPAT was initially believed to be highly selective for 5-HT1A receptors, though later studies indicated activity at 5-HT7 receptors and as a serotonin reuptake inhibitor/releasing agent. wikipedia.org

Buspirone: A 5-HT1A receptor partial agonist, Buspirone is primarily used as an anxiolytic. wikipedia.orgmims.comwikidata.orgguidetopharmacology.org Like this compound, buspirone has also been investigated for its potential to ameliorate dyskinesias in Parkinson's disease and is reported to antagonize dopamine D2 receptors, albeit to a lesser extent than this compound. biorxiv.orgfrontiersin.orgtandfonline.com

Piclozotan: A selective 5-HT1A receptor partial agonist, Piclozotan has shown neuroprotective effects in animal studies and has been in early clinical trials for acute stroke. wikipedia.orguni.luwikidata.orgnih.gov It has also been investigated for Parkinson's disease. nih.gov

Eltoprazine (B1671187): Described as a serenic or anti-aggressive agent, Eltoprazine acts as an agonist at 5-HT1A and 5-HT1B receptors and an antagonist at 5-HT2C receptors. nih.govwikipedia.orgtocris.comuni.lubiopioneer.com.tw Unlike this compound and buspirone, eltoprazine does not appear to interact significantly with dopamine receptors. tandfonline.com

The key difference between this compound and these other 5-HT1A agonists lies in this compound's significant affinity and activity at dopamine D2-like receptors in addition to its 5-HT1A agonism. wikipedia.orgnih.govnih.govlarvol.com This dual-target profile is believed to contribute to its effects on L-DOPA-induced dyskinesias.

Dopamine Receptor Agonists and Antagonists

This compound's interaction with dopamine receptors distinguishes it from agents that act solely as dopamine agonists or antagonists. This compound exhibits a complex interaction profile with D2-like receptors, acting as a full agonist at D3 and D4.4 receptors and a partial agonist at D2S, D2L, and D4.2 receptors, while also demonstrating antagonist properties at D2S and D2L receptors. nih.gov

Dopamine agonists, such as those used in Parkinson's disease treatment, directly activate dopamine receptors. Their efficacy is related to stimulating these receptors to compensate for reduced endogenous dopamine. This compound's partial agonism and antagonism at certain D2-like subtypes mean it would not simply replicate the effects of a full dopamine agonist. Instead, it might modulate dopaminergic signaling in a more nuanced way, potentially stabilizing receptor activity, especially in conditions of fluctuating dopamine levels like those seen with chronic L-DOPA treatment.

Conversely, dopamine antagonists, often used as antipsychotics, block dopamine receptors. This compound's partial agonism and antagonism at D2-like receptors mean it shares some antagonistic characteristics, particularly at D2S and D2L receptors where it acts as an antagonist. nih.gov However, its agonistic activity at other D2-like subtypes (D3, D4.2, D4.4) differentiates it from pure dopamine antagonists. nih.gov This mixed activity profile may contribute to a different spectrum of effects compared to typical antipsychotics, potentially with a lower propensity for certain side effects related to complete D2 blockade.

The comparative pharmacology highlights that this compound is not a simple 5-HT1A agonist or a typical dopamine receptor ligand. Its unique combination of activities at both systems underlies its specific pharmacological profile and its investigation for conditions involving imbalances in both serotonergic and dopaminergic neurotransmission.

Selective Serotonin Reuptake Inhibitors (SSRIs)

Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of antidepressants that primarily function by inhibiting the reuptake of serotonin, thereby increasing its concentration in the synaptic cleft medcraveonline.comsrrjournals.com. Examples of SSRIs include Fluoxetine, Paroxetine, and Sertraline wikipedia.orgmims.commims.com. This compound, being a 5-HT1A receptor agonist, interacts directly with the serotonergic system wikipedia.org.

Research suggests that 5-HT1A receptors are involved in the regulation of mood and emotionality and are thought to mediate some therapeutic actions of established antidepressants, including SSRIs nih.gov. SSRIs increase post-synaptic 5-HT1A receptor signaling through direct or indirect effects nih.govresearchgate.net. This overlap in influencing the 5-HT1A receptor suggests a potential functional interaction or comparison point between this compound and SSRIs.

Studies investigating the antidepressant-like properties of this compound have considered its 5-HT1A agonism as a basis for such effects, drawing parallels with the mechanisms of action of SSRIs nih.govresearchgate.net. For instance, 5-HT1A receptor knockout mice display increased anxiety-related behavior and are insensitive to the neurogenic effects of Fluoxetine, an SSRI, highlighting the critical role of this receptor in the effects of serotonergic drugs nih.gov.

Preclinical studies have examined this compound's effects in models relevant to depression, a common non-motor symptom in Parkinson's disease nih.govresearchgate.net. These studies have sometimes compared or discussed this compound's effects in the context of established antidepressant therapies, including SSRIs nih.govresearchgate.net.

One study found that this compound significantly reduced immobility in a modified forced swim test in unilaterally 6-hydroxydopamine-lesioned rats, a behavioral measure of antidepressant-like activity nih.govresearchgate.net. These effects were considered reminiscent of those found after various antidepressant therapies nih.govresearchgate.net.

While both this compound and SSRIs modulate the serotonergic system, their primary mechanisms differ: this compound is a direct agonist at 5-HT1A receptors, while SSRIs increase serotonin levels by blocking reuptake, leading to downstream effects including increased 5-HT1A signaling wikipedia.orgmedcraveonline.comnih.gov. This difference in mechanism could lead to distinct pharmacological profiles and potential interactions when used concurrently, although specific detailed interaction data between this compound and individual SSRIs were not extensively found in the provided search results.

Data Table

Based on the available information, a comparative data table focusing solely on the direct pharmacological interactions between this compound and the specified drug classes (NMDA antagonists and SSRIs) with detailed research findings is limited. However, we can summarize the key pharmacological actions and relevant findings:

CompoundPrimary Mechanism(s)Relevance to this compoundKey Research Finding (in relation to this compound or the class)
This compoundSelective 5-HT1A agonist, D2 antagonist wikipedia.orgCore compound of focus.Showed antidepressant-like activity in a preclinical model nih.govresearchgate.net. Investigated for antidyskinetic effects in Parkinson's disease mdpi.comresearchgate.net.
AmantadineNMDA receptor antagonist, Dopaminergic effects wikipedia.orgmims.comRepresents the class of NMDA receptor antagonists. Explored for antidyskinetic effects in Parkinson's disease wikipedia.orgmdpi.com.NMDA receptor antagonists are being investigated for similar therapeutic areas (e.g., dyskinesias) as this compound, suggesting potential for comparative studies or combined approaches mdpi.commdpi.com.
SSRIs (e.g., Fluoxetine, Paroxetine, Sertraline)Inhibit serotonin reuptake medcraveonline.comsrrjournals.comModulate the serotonergic system, similar to this compound's 5-HT1A agonism nih.gov.Increase post-synaptic 5-HT1A receptor signaling nih.govresearchgate.net. SSRIs and 5-HT1A receptors are implicated in antidepressant effects nih.gov.

Translational Research Considerations from Preclinical Findings

Challenges in Translating Preclinical Efficacy Observations to Human Models

The translation of preclinical efficacy observed with Sarizotan (B1233828) to human clinical trials has proven challenging. In the case of Rett syndrome, studies in mouse models demonstrated that this compound could significantly reduce apnea (B1277953) episodes and correct irregular breathing patterns. rettsyndromenews.comnih.gov For instance, this compound reduced the incidence of apnea in three different Rett syndrome mouse models to approximately 15% of their pretreatment levels. nih.gov In 7-day or 14-day studies, apnea decreased to 25% to 33% of the incidence seen with vehicle treatment in these models. nih.gov This included a 73.9% to 75.6% reduction in apnea incidence compared to vehicle in Mecp2R168X/+ mice over a two-week trial. nih.gov

However, a Phase 2/3 clinical trial (STARS study) in patients with Rett syndrome did not demonstrate a statistically significant reduction in apnea episodes while awake compared to placebo, failing to meet its primary endpoint. rettsyndromenews.comclinicaltrialsarena.com This lack of efficacy in humans, despite promising and reproducible results in mouse models, highlights the inherent difficulties in translating findings from animal models to human clinical studies. labiotech.euclinicaltrialsarena.com The discrepancy suggests that the changes observed in genetic animal models may not be fully predictive of effects in humans, potentially due to additional complexities or differences in the human disease state not captured by the animal model. labiotech.eu

Similarly, in the context of Parkinson's disease, this compound showed antidyskinetic effects in primate and rodent models of levodopa-induced dyskinesia (LID). researchgate.netnih.govnih.gov Studies in MPTP-lesioned nonhuman primates demonstrated the potential of this compound in reducing LID. nih.gov However, despite promising preclinical data and initial positive results in some clinical trials, two Phase III studies (PADDY I and PADDY II) failed to show a statistically significant difference between this compound and placebo in improving dyskinesia. wikipedia.orgresearchgate.net This further underscores the challenges in translating preclinical efficacy for this compound to consistent clinical benefit in humans.

Analysis of Species-Specific Differences in Pharmacological Responses

Species-specific differences in pharmacological responses can contribute to the challenges in translating preclinical findings. These differences can arise from variations in drug absorption, distribution, metabolism, and excretion (ADME), as well as differences in receptor expression, binding affinity, and downstream signaling pathways.

While specific detailed comparative data on this compound's pharmacological responses across different species (e.g., rodents, primates, humans) at a highly granular level (e.g., receptor density, signaling pathway activation) is not extensively detailed in the provided search results, the observed discrepancies between preclinical animal studies and human clinical trials for both Rett syndrome and Parkinson's disease suggest the potential involvement of such species-specific factors. wikipedia.orgrettsyndromenews.comlabiotech.euclinicaltrialsarena.comresearchgate.net

For instance, studies investigating this compound's effects in animal models of ADHD revealed complex pharmacokinetic-pharmacodynamic relationships. nih.govresearchgate.net Free brain concentrations of this compound at behaviorally active doses in rats were found to be below its affinity for 5-HT1A receptors, which were assumed to be the primary target. nih.govresearchgate.net However, electrophysiological experiments showed significant activation of 5-HT1A receptors at higher plasma concentrations. nih.govresearchgate.net Furthermore, brain homogenate concentrations were significantly higher than free extracellular fluid concentrations measured by microdialysis. nih.govresearchgate.net These findings suggest that the relationship between systemic exposure, brain penetration, and target engagement can be complex and may vary across species, potentially impacting the translational predictability of preclinical results.

Differences in the functional effects of this compound on human dopamine (B1211576) receptor subtypes compared to those in animal models could also play a role. Studies on human D2-like dopamine receptors (D2S, D2L, D3, D4.2, and D4.4) expressed in a cell line showed that this compound acts as a full agonist at D3 and D4.4 receptors but a partial agonist at D2S, D2L, and D4.2 receptors, and even an antagonist at D2S and D2L receptors in some assays. nih.gov Such variations in receptor activity profiles across species could contribute to differing pharmacological outcomes.

Predictive Value and Limitations of Animal Models for Neuropsychiatric Disorders

Animal models are valuable tools in neuropsychiatric research for investigating disease mechanisms and screening potential therapeutic compounds like this compound. wellbeingintlstudiesrepository.orgfrontiersin.org They allow for controlled experiments and the study of complex biological processes that are not feasible in humans. For this compound, animal models of Parkinson's disease and Rett syndrome provided the initial rationale for its clinical investigation, showing promising results in reducing dyskinesias and respiratory issues, respectively. rettsyndromenews.comnih.govresearchgate.netnih.gov

However, the failures of this compound in late-stage clinical trials for both indications highlight significant limitations in the predictive value of these animal models for complex neuropsychiatric disorders in humans. wikipedia.orgrettsyndromenews.comlabiotech.euclinicaltrialsarena.comresearchgate.net Several factors contribute to these limitations:

Disease Complexity: Neuropsychiatric disorders in humans are often multifactorial, involving complex interactions between genetic, environmental, and psychosocial factors. Animal models, while useful for studying specific aspects of a disease, may not fully recapitulate the intricate pathology and heterogeneity observed in human patients.

Translational Validity: The extent to which behavioral and physiological endpoints measured in animal models accurately reflect the clinical symptoms and treatment responses in humans is a major challenge. For example, while this compound effectively reduced apnea in mouse models of Rett syndrome, this did not translate to a significant reduction in apnea in human patients. rettsyndromenews.comlabiotech.euclinicaltrialsarena.comnih.gov

Species Differences: As discussed in Section 9.2, inherent biological differences between species can lead to variations in drug pharmacokinetics and pharmacodynamics, affecting the translatability of efficacy findings. longdom.org

Model Limitations: Specific animal models may only partially mimic certain aspects of a human disease. For instance, genetic mouse models of Rett syndrome carry specific mutations but may not fully capture the developmental trajectory and broader neurological impairments seen in human patients. labiotech.eunih.gov Similarly, toxin-induced or lesioned animal models of Parkinson's disease replicate some motor features but may not fully model the progressive neurodegeneration and non-motor symptoms, including neuropsychiatric manifestations, that are prominent in human PD. researchgate.net

Pharmacokinetic-Pharmacodynamic Disconnects: As observed with this compound in ADHD models, the relationship between drug concentration at the target site and the observed pharmacological effect can be more complex than initially assumed and may differ between species. nih.govresearchgate.net

Despite these limitations, animal models remain indispensable for initial drug discovery and understanding disease mechanisms. The failures in translation, such as those encountered with this compound, provide valuable lessons for refining future preclinical study designs, developing more predictive models, and improving translational strategies in neuropsychiatric research. labiotech.eunih.govnih.gov Ensuring statistically rigorous study designs, incorporating clinically relevant outcome measures in animal studies, and striving to replicate preclinical protocols in early-phase clinical trials are considered crucial for improving the predictive value of animal models. nih.gov

Data Tables

Note: The following tables are presented in a static format. In an interactive environment, these tables could allow for sorting, filtering, and potentially visualization of data.

Table 1: Summary of this compound Efficacy in Preclinical Rett Syndrome Models

Mouse Model StrainEndpoint MeasuredObserved Effect (vs Vehicle)Source
Mecp2Jae/+Apnea IncidenceReduced to ~15% nih.gov
Mecp2Bird/+Apnea IncidenceReduced to ~15% nih.gov
Mecp2 Null MaleApnea IncidenceReduced to ~15% nih.gov
Mecp2R168X/+Apnea Incidence73.9-75.6% Reduction nih.gov
All three models combinedIrregular Breathing PatternCorrected nih.gov

Table 2: Summary of this compound Functional Effects on Human D2-like Receptors (in vitro)

Receptor SubtypeAssay TypeFunctional EffectEC50/IC50 (nM)Source
D3Coupling to GIRK channelsFull Agonist5.6 nih.gov
D4.4Coupling to GIRK channelsFull Agonist5.4 nih.gov
D2SCoupling to GIRK channelsPartial Agonist29 nih.gov
D2LCoupling to GIRK channelsPartial Agonist23 nih.gov
D4.2Coupling to GIRK channelsPartial Agonist4.5 nih.gov
D2SCoupling to GIRK channelsAntagonist52 nih.gov
D2LCoupling to GIRK channelsAntagonist121 nih.gov
D2LCoupling to Adenylyl CyclaseFull Agonist0.51 nih.gov
D3Coupling to Adenylyl CyclaseFull Agonist0.47 nih.gov
D4.2Coupling to Adenylyl CyclaseFull Agonist0.48 nih.gov
D4.4Coupling to Adenylyl CyclaseFull Agonist0.23 nih.gov
D2SCoupling to Adenylyl CyclasePartial Agonist0.6 nih.gov

Future Research Directions and Theoretical Implications

Elucidating Novel or Undiscovered Mechanistic Pathways

While sarizotan (B1233828) is known to target 5-HT1A, D3, and D4 receptors, and to a lesser extent D2 receptors, its full spectrum of activity and the downstream consequences of these interactions are not completely understood nih.govwikipedia.orgnih.gov. Future research should focus on identifying any novel or undiscovered mechanistic pathways influenced by this compound. This could involve investigating its effects on other neurotransmitter systems, intracellular signaling cascades, or glial cell function, which may contribute to its observed preclinical effects, such as increased cell proliferation in neurogenic regions in animal models ki.se. Understanding these pathways could reveal new therapeutic targets or explain the discrepancies observed between preclinical and clinical outcomes. Studies in animal models have suggested that this compound's effects might be attributable to 5-HT1A receptor stimulation, potentially modulating striatal signal transduction mechanisms neurology.org. Further research could delve into how this compound influences synaptic plasticity and the activity of striatal neurons, potentially through both direct hyperpolarization and indirect inhibition of glutamatergic neurons nih.gov.

Strategies for Optimizing Pharmacological Profiles for Specific Therapeutic Targets

Given this compound's mixed agonist/antagonist profile, future research could explore strategies to optimize its pharmacological profile or develop analogues with greater selectivity or optimized efficacy for specific therapeutic targets. For instance, if the D3 receptor antagonism is found to be particularly relevant for certain conditions, efforts could focus on designing compounds with enhanced D3 selectivity. Conversely, if the 5-HT1A agonism is the primary desired effect, strategies to minimize off-target effects, including potential D2 partial agonism at higher doses, could be pursued nih.gov. The failure of this compound in clinical trials for dyskinesia, despite promising animal data, suggests that a more refined pharmacological approach might be necessary to achieve clinical efficacy without undesirable side effects like increased "off" time in Parkinson's patients nih.govresearchgate.net. Future studies could investigate if different dosing strategies or formulations could optimize the balance between desired therapeutic effects and potential adverse outcomes.

Advanced Understanding of Complex Neurotransmitter System Dysregulations

This compound's activity at both serotonergic and dopaminergic systems highlights the complex interplay between these neurotransmitter pathways in various neurological disorders ki.se. Future research should aim for a more advanced understanding of how dysregulations in these and other interconnected neurotransmitter systems contribute to the pathophysiology of conditions where this compound showed preclinical promise, such as Parkinson's disease and Rett syndrome nih.govnih.govfrontiersin.org. This includes investigating the role of glutamatergic, cannabinoid, opioid, cholinergic, adenosinergic, and noradrenergic systems, which may also contribute to conditions like L-Dopa-induced dyskinesias researchgate.net. A deeper understanding of these complex interactions could help identify specific patient populations or disease subtypes that might be more responsive to this compound or its analogues, or reveal novel combination therapy strategies. Research in animal models has shown that targeting both serotonergic and dopaminergic systems may effectively modulate neurogenesis and behavior in certain pathologies ki.se.

Q & A

Q. What are the primary pharmacological targets of sarizotan, and how can they be experimentally validated in preclinical models?

this compound's mechanism involves serotonin 5-HT1A receptor agonism and dopamine D2 receptor modulation. To validate these targets:

  • Use receptor-binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]-8-OH-DPAT for 5-HT1A affinity) .
  • Employ in vivo behavioral models such as the modified forced swim test (mFST) in 6-hydroxydopamine (6-OHDA)-lesioned rats to assess antidepressant-like effects independent of motor activation .
  • Measure downstream biomarkers (e.g., Ki-67 for cell proliferation in hippocampal subgranular zones) to confirm neurogenic activity .

Q. What preclinical models are most appropriate for studying this compound's efficacy in Parkinson’s disease (PD) with comorbid depression?

  • Utilize unilateral 6-OHDA-lesioned rats, which mimic dopaminergic degeneration in PD. Key endpoints include:
  • Behavioral assays : mFST for antidepressant-like activity (reduced immobility) and open-field tests to exclude motor confounders .
  • Histological measures : Quantify tyrosine hydroxylase (TH) loss in the striatum and neurogenesis via Ki-67<sup>+</sup> cells in the dentate gyrus .
    • Compare this compound’s effects to L-DOPA/benserazide to assess synergy or antagonism in dyskinesia and anxiety-like behaviors .

Q. What are the standard methodologies for synthesizing this compound and its analogs for structure-activity relationship (SAR) studies?

  • Key synthesis steps (from and ):

Start with 2-methylene-1,3-propanediol; protect one hydroxyl group as a TBS ether.

Perform copper-catalyzed cross-coupling of Boc-protected amine intermediates with bromoethynyl-fluorobenzene to form ynamides.

Use anionic 6-endo-dig cyclization under s-BuLi/TMEDA to construct the pyridine core .

  • Analogs : Modify pyridine substituents (e.g., halogenation at C-4) to explore SAR for 5-HT1A selectivity .

Advanced Research Questions

Q. How can researchers reconcile contradictions between this compound’s preclinical efficacy and Phase III clinical trial failures in dyskinesia?

  • Translational gaps : Preclinical models (e.g., 6-OHDA rats) may not fully replicate human PD pathophysiology, particularly serotonin-dopamine interactions in advanced disease .
  • Methodological adjustments :
  • Use bilateral lesion models to mimic advanced PD .
  • Incorporate biomarkers (e.g., cerebrospinal fluid 5-HIAA levels) to monitor serotonergic tone in clinical trials .
  • Conduct post hoc analyses to identify patient subpopulations (e.g., those with serotonin transporter polymorphisms) responsive to this compound .

Q. What experimental strategies are recommended for designing SAR studies on this compound’s pyridine core?

  • Synthetic modularity : Replace the fluorophenyl group with electron-withdrawing/-donating groups (e.g., -Cl, -OCH3) to probe electronic effects on 5-HT1A binding .
  • In silico docking : Use homology models of 5-HT1A receptors to predict interactions with substituted pyridines. Key residues: Phe361, Ser393, Tyr390 .
  • Functional assays : Test analogs in adenylyl cyclase inhibition assays to quantify 5-HT1A agonism .

Q. How should researchers address placebo effects and inter-subject variability in this compound clinical trials?

  • Statistical methods :
  • Apply mixed-effects models to account for individual variability in dyskinesia severity and placebo response .
  • Use residual analysis to isolate drug effects from placebo-driven changes (e.g., mean residuals < 0.07 indicate no significant this compound-specific effect) .
    • Endpoint selection : Combine objective measures (e.g., video-rated dyskinesia scores) with patient-reported outcomes to reduce bias .

Q. What methodologies are critical for assessing this compound’s cardiac safety profile, particularly hERG channel inhibition?

  • In vitro assays :
  • Patch-clamp studies on hERG-expressing HEK293 cells to measure IKr current blockade (IC50 ~100 nM) .
  • Action potential (AP) recordings in ventricular cardiomyocytes: this compound prolongs APD90 by 29.8% at 1 μM, indicating pro-arrhythmic risk .
    • In vivo correlates : Monitor QT interval in telemetry-equipped animal models before clinical dose escalation .

Q. How can researchers evaluate this compound’s impact on neurogenesis in PD-related depression?

  • Histological techniques :
  • Double-label immunofluorescence for Ki-67 (proliferation) and DCX (neuroblast migration) in hippocampal subgranular zones .
  • Quantify BrdU<sup>+</sup> cells 4 weeks post-treatment to assess long-term survival of new neurons .
    • Behavioral correlation : Link neurogenesis metrics to performance in anxiety/depression paradigms (e.g., novelty-suppressed feeding test) .

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